molecular formula C32H45N7O4 B12417031 Hdac1/6-IN-1

Hdac1/6-IN-1

Cat. No.: B12417031
M. Wt: 591.7 g/mol
InChI Key: VSEYIEDVOXUHFM-UHFFFAOYSA-N
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Description

Hdac1/6-IN-1 is a small molecule inhibitor that targets histone deacetylases 1 and 6. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications in cancer, neurodegenerative diseases, and other pathological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac1/6-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of this compound may include steps such as:

  • Formation of an amide bond using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
  • Introduction of functional groups through substitution reactions using appropriate nucleophiles and electrophiles.
  • Purification of the final product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring high yield and purity. This can be achieved through optimization of reaction conditions, use of efficient purification methods, and implementation of quality control measures.

Chemical Reactions Analysis

Types of Reactions

Hdac1/6-IN-1 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve the replacement of functional groups with other nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Mechanism of Action

Hdac1/6-IN-1 exerts its effects by inhibiting the enzymatic activity of histone deacetylases 1 and 6. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene transcription. The molecular targets of this compound include the catalytic domains of histone deacetylases, where the compound binds and prevents the deacetylation of histone and non-histone proteins .

Comparison with Similar Compounds

Hdac1/6-IN-1 can be compared with other histone deacetylase inhibitors, such as:

    Trichostatin A: A broad-spectrum histone deacetylase inhibitor with potent anti-cancer properties.

    Vorinostat (SAHA): An FDA-approved histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

    Romidepsin: Another FDA-approved histone deacetylase inhibitor for the treatment of T-cell lymphoma.

This compound is unique in its dual inhibition of histone deacetylases 1 and 6, which may provide a broader therapeutic effect compared to inhibitors that target only one histone deacetylase .

Properties

Molecular Formula

C32H45N7O4

Molecular Weight

591.7 g/mol

IUPAC Name

6-[4-[4-[(1-benzylpiperidin-4-yl)amino]-6,7-dimethoxyquinazolin-2-yl]piperazin-1-yl]-N-hydroxyhexanamide

InChI

InChI=1S/C32H45N7O4/c1-42-28-21-26-27(22-29(28)43-2)34-32(39-19-17-37(18-20-39)14-8-4-7-11-30(40)36-41)35-31(26)33-25-12-15-38(16-13-25)23-24-9-5-3-6-10-24/h3,5-6,9-10,21-22,25,41H,4,7-8,11-20,23H2,1-2H3,(H,36,40)(H,33,34,35)

InChI Key

VSEYIEDVOXUHFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CCCCCC(=O)NO)NC4CCN(CC4)CC5=CC=CC=C5)OC

Origin of Product

United States

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